molecular formula C19H27N5O5S B2487234 N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105249-87-3

N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2487234
CAS RN: 1105249-87-3
M. Wt: 437.52
InChI Key: WGJFNHOKEFMBET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide involves complex chemical reactions aimed at modifying specific functional groups to achieve desired biological activities. For example, modification of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been performed to explore their biological activities, such as antiproliferative activities against cancer cell lines and inhibitory activity against PI3Ks and mTOR, indicating the potential therapeutic applications of these compounds (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide often features complex arrangements of atoms and functional groups, contributing to their biological activities. Structural elucidation techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the identity and purity of these compounds. For instance, the structural analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide provided insights into their antibacterial activity, demonstrating the importance of structural features in determining biological efficacy (Khalid et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide and its derivatives often involve modifications to enhance their pharmacological properties. For example, the introduction of different substituents can lead to significant changes in the chemical and physical properties of these compounds, affecting their solubility, stability, and reactivity. Such modifications are critical for optimizing the compounds for potential therapeutic applications.

Physical Properties Analysis

The physical properties of N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, including solubility, melting point, and crystalline structure, are essential for its formulation and delivery in potential pharmaceutical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the efficacy and safety of N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide. Research on related compounds has shown that modifications in the chemical structure can significantly impact these properties, leading to enhanced biological activity and reduced toxicity (Wang et al., 2015).

Scientific Research Applications

Enzyme Inhibition Studies

N-substituted derivatives of triazole analogues, including compounds structurally similar to the requested chemical, have been synthesized and assessed for their inhibitory potential against various enzymes. For instance, one study found that these compounds displayed significant inhibition against bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. The study highlighted compound 8g demonstrating notable activity against these enzymes, indicating potential applications in enzyme inhibition research (Virk et al., 2018).

Antibacterial Applications

Triazole derivatives have also been synthesized and tested for their antibacterial properties. A research demonstrated that N-substituted derivatives of 1,3,4-oxadiazole, structurally related to the requested compound, exhibited moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Khalid et al., 2016).

Herbicidal Activity

Another area of application for compounds structurally akin to the requested chemical is in the field of herbicides. Research into triazolopyrimidine sulfonanilide compounds, which share structural similarities, demonstrated notable herbicidal activity and a faster degradation rate in soil. This indicates potential use in agricultural sciences for the development of new herbicidal compounds (Chen et al., 2009).

Anticancer Research

Compounds related to the requested chemical have also been investigated for their anticancer effects. Modifications to the acetamide group in triazolo[1,5-a]pyridine derivatives, similar in structure, have shown potent antiproliferative activities against various human cancer cell lines. This suggests potential applications in cancer research, particularly in identifying new anticancer agents (Wang et al., 2015).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5S/c1-4-29-16-9-7-15(8-10-16)20-17(25)13-24-19(26)22(2)18(21-24)14-6-5-11-23(12-14)30(3,27)28/h7-10,14H,4-6,11-13H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJFNHOKEFMBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

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